Regioisomeric Boc Placement Drives a LogP Difference of Δ ~0.7 Relative to the 2-Boc Analog
The 5-Boc cis isomer (CAS 1251003-76-5) exhibits a calculated LogP of 2.76, whereas the corresponding 2-Boc cis isomer (CAS 1251017-31-8) has a calculated LogP of 2.02 . This represents a ~0.74 log unit increase in lipophilicity, which translates to an approximately 5.5-fold higher theoretical partition coefficient for the 5-Boc compound [1]. The difference arises from the distinct hydrogen-bonding capacity of the quinoline vs. pyrrolidine nitrogen when Boc-protected.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.76 (Cis-5-Boc isomer) |
| Comparator Or Baseline | Cis-2-Boc isomer (CAS 1251017-31-8): LogP = 2.02 |
| Quantified Difference | ΔLogP = +0.74 (approx. 5.5× higher partition coefficient) |
| Conditions | Calculated LogP using standard prediction software (ACD/Labs). |
Why This Matters
Higher LogP directly influences passive membrane permeability and CNS penetration potential; a ΔLogP of 0.74 can be the difference between a brain-penetrant and a peripherally restricted compound, making the 5-Boc isomer the preferred starting point for CNS-targeted library synthesis [1].
- [1] Gulyaeva N, et al. ACD/LogP method: evaluation and comparison with experimental data. Perspectives in Drug Discovery and Design, 2000, 19, 95-118. (LogP-to-permeability relationship). View Source
